molecular formula C12H11FN4O2S B6422021 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 321602-37-3

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B6422021
CAS No.: 321602-37-3
M. Wt: 294.31 g/mol
InChI Key: MEJGAKIAENQKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with methyl isocyanate under controlled conditions to yield the desired triazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioether groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-fluorophenol: Shares the amino and fluorophenyl groups but lacks the triazine ring.

    4-fluorobenzyl alcohol: Contains the fluorophenyl group but differs in the functional groups attached.

    4-fluorophenylboronic acid: Contains the fluorophenyl group and is used in different chemical applications.

Uniqueness

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring with fluorophenyl and thioether groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4-amino-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine family. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Value
CAS Number 321602-37-3
Molecular Formula C12H12FN4OS
Molecular Weight 273.31 g/mol
Melting Point Not available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the triazine ring allows for significant interactions with enzymes and receptors. Notably, it may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation, which is particularly relevant in cancer research.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance:

  • Cell Line : A431 (human epidermoid carcinoma)
    • IC50 : 15 µM
  • Cell Line : MCF7 (breast cancer)
    • IC50 : 20 µM

These results suggest a significant potential for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Studies

  • Leishmaniasis Treatment
    A study investigated the use of similar triazine derivatives in treating Leishmania donovani. The results showed that compounds with structural similarities exhibited effective inhibition of parasite growth in both promastigote and amastigote forms, suggesting a potential application for our compound in treating leishmaniasis .
  • Combination Therapy
    Another research explored the combination of this compound with existing antifungal agents against resistant strains of Candida. The combination therapy demonstrated enhanced efficacy compared to monotherapy, highlighting its potential role in addressing drug resistance .

Properties

IUPAC Name

4-amino-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c1-7-11(19)17(14)12(16-15-7)20-6-10(18)8-2-4-9(13)5-3-8/h2-5H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGAKIAENQKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134320
Record name 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321602-37-3
Record name 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321602-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-[[2-(4-fluorophenyl)-2-oxoethyl]thio]-6-methyl-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.